![molecular formula C20H21N3OS B15106128 5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B15106128.png)
5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]- is a complex organic compound with the molecular formula C20H21N3OS This compound is known for its unique structure, which includes a benzothiazole ring and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]- typically involves the reaction of benzothiazole derivatives with piperidine compounds. One common method includes the use of piperazine immobilized on nano-ZnO-sulfuric acid as a catalyst. This eco-friendly method allows for the efficient synthesis of benzothiazole derivatives with high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. Techniques such as X-ray powder diffraction, thermogravimetric analysis, and Fourier transform infrared spectroscopy are employed to monitor and verify the quality of the synthesized compound .
化学反応の分析
Types of Reactions
5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazolecarboxylic acids, while reduction could produce benzothiazolecarboxamides with different substituents.
科学的研究の応用
5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]- involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,3-benzothiazole-5-carboxamide
- 1H-tetrazol-5-amine derivatives
Uniqueness
5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]- stands out due to its unique combination of a benzothiazole ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C20H21N3OS |
|---|---|
分子量 |
351.5 g/mol |
IUPAC名 |
N-(1-benzylpiperidin-4-yl)-1,3-benzothiazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3OS/c24-20(16-6-7-19-18(12-16)21-14-25-19)22-17-8-10-23(11-9-17)13-15-4-2-1-3-5-15/h1-7,12,14,17H,8-11,13H2,(H,22,24) |
InChIキー |
NEQDTZJVYQPGOX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)SC=N3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Amino-6-{[5-methyl-4-benzyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))phenylamine](/img/structure/B15106045.png)
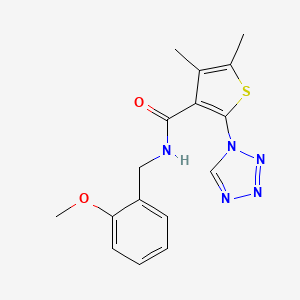
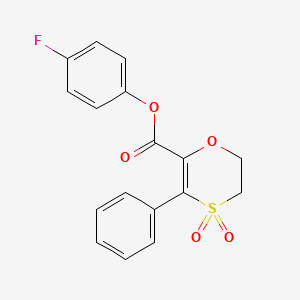
![6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15106058.png)
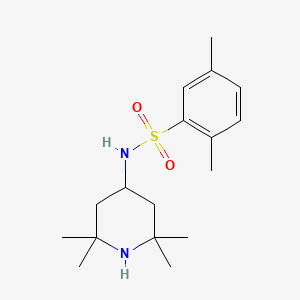
![N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B15106087.png)
![6-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15106089.png)
![N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide](/img/structure/B15106092.png)
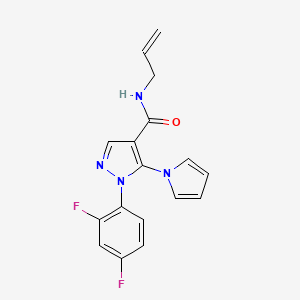
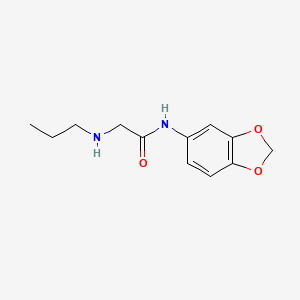
![4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde](/img/structure/B15106108.png)
![5-(2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B15106114.png)
![Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B15106116.png)
![(2E)-1-[4-(9H-purin-6-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B15106124.png)
